7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a derivative of this basic quinoline structure.Scientific Research Applications
Photoluminescent Coordination Polymers
A study by Twaróg, Hołyńska, and Kochel (2020) discusses a photoluminescent coordination polymer constructed with a ligand derived from quinoline and pyridine, showcasing the ligand’s extended coordination capabilities. This polymer exhibits bathochromic/hypsochromic shifts in ligand absorption bands, leading to photoluminescent properties with potential applications in materials science (Twaróg, Hołyńska, & Kochel, 2020).
Antimycobacterial Activity
Kantevari et al. (2011) report on the synthesis of novel pyridine and dihydro-6H-quinolin-5-one derivatives via the Bohlmann-Rahtz reaction, highlighting their significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential of quinoline derivatives as therapeutic agents in combating tuberculosis (Kantevari et al., 2011).
Synthesis of Substituted Quinolines
Levine and Bardos (1972) explored synthetic routes for creating substituted quinolines, providing valuable insights into the methodologies for synthesizing quinoline derivatives. Their work contributes to the understanding of quinoline synthesis, which is relevant for developing new compounds for various scientific applications (Levine & Bardos, 1972).
Electronic Transport Materials
Yin et al. (2016) designed quinoxaline-containing compounds for use as electronic transporting materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). Their work demonstrates the role of quinoline derivatives in enhancing the performance of electronic devices, offering pathways for the development of efficient PhOLEDs (Yin et al., 2016).
Mechanism of Action
Mode of Action
Quinoline derivatives often exert their effects by interacting with their targets and modulating their activity .
Biochemical Pathways
Without specific information on “7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride”, it’s difficult to say which biochemical pathways it might affect. Quinoline derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different quinoline derivatives and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-5-6-13-14(17(18)21)8-15(20-16(13)11(10)2)12-4-3-7-19-9-12;/h3-9H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBQZEVKBORFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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